molecular formula C20H14FNO2S B2677495 4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide CAS No. 439097-34-4

4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide

Cat. No.: B2677495
CAS No.: 439097-34-4
M. Wt: 351.4
InChI Key: QMZNERGDHQXWCY-UHFFFAOYSA-N
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Description

4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide (CAS 439097-34-4) is a sulfonamide derivative of research interest, characterized by a molecular formula of C20H14FNO2S and a molecular weight of 351.39 g/mol . This compound features a benzenesulfonamide scaffold substituted with a fluorine atom and is linked via a sulfonamide group to a phenyl ring that is further functionalized at the para-position with a phenylethynyl group. This specific structure, incorporating a rigid phenylethynyl linker, is significant in medicinal chemistry research for the design and synthesis of novel bioactive molecules. Compounds with similar structural motifs, particularly the phenylethynyl group, have been explored as high-affinity antagonists for adenosine receptors . Research into related sulfonamide compounds has demonstrated potential biological activities in various models, suggesting this chemical class is a valuable template for investigating neurological pathways and pain mechanisms . Provided for research purposes, this chemical is For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data sheet prior to handling and adhere to all laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FNO2S/c21-18-10-14-20(15-11-18)25(23,24)22-19-12-8-17(9-13-19)7-6-16-4-2-1-3-5-16/h1-5,8-15,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZNERGDHQXWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. The synthetic route often includes the following steps:

    Formation of the phenylethynyl group: This can be achieved through a Sonogashira coupling reaction, where a phenylacetylene is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Introduction of the sulfonamide group: This step involves the reaction of the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.

Chemical Reactions Analysis

4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Halogen-Substituted Derivatives

The choice of halogen significantly influences electronic properties and bioactivity:

  • 4-Chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide : Replacing fluorine with chlorine introduces greater steric bulk and lipophilicity. Chlorine’s stronger electron-withdrawing effect may alter binding interactions in enzymatic pockets compared to fluorine .
  • 4-Fluoro-N-phenylbenzenesulfonamide (CAS 312-63-0) : A simpler analog lacking the phenylethynyl group, this compound serves as a baseline for assessing the contribution of the ethynyl linker to activity .

Ethynyl-Linked Derivatives

  • N-[4-(2-Phenylethynyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide : Replacing sulfonamide with a carboxamide group and adding a trifluoromethyl substituent alters hydrogen-bonding capacity and lipophilicity, which may enhance potency in kinase inhibition .

Pharmacologically Active Sulfonamides

  • Ro-61-8048 (3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide): A potent kynurenine 3-monooxygenase (KMO) inhibitor (IC₅₀ = 37 nM) with demonstrated in vivo efficacy. The nitro-thiazole moiety and methoxy groups contribute to its high affinity .
  • PIB-SAs (Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides): These derivatives exhibit nanomolar antiproliferative activity by disrupting microtubule dynamics. The sulfonamide group acts as a bioisostere for sulfonate esters, retaining antimitotic effects .

Biological Activity

4-Fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide is a sulfonamide compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a benzenesulfonamide group and a phenyl ring substituted with a 2-phenylethynyl group. Its biological activity primarily involves interactions with key enzymes and receptors, making it a candidate for therapeutic applications, particularly in the fields of anti-inflammatory and analgesic research.

The biological activity of this compound is largely attributed to its inhibitory effects on cyclooxygenases (COX-1 and COX-2). These enzymes play a pivotal role in the inflammatory response, and their inhibition can lead to reduced pain and inflammation. The compound achieves this through various molecular interactions:

  • Hydrogen Bonding : The sulfonamide group forms hydrogen bonds with amino acid side chains in the active sites of COX enzymes.
  • π-π Interactions : The aromatic rings engage in π-π stacking with residues, enhancing binding affinity.

These interactions modulate the enzymatic activity, thereby influencing biological processes related to inflammation.

Biological Activity Overview

Recent studies have highlighted the following aspects of the biological activity of this compound:

  • Anti-inflammatory Properties : The compound has demonstrated significant inhibition of COX enzymes, indicating potential use as an anti-inflammatory agent.
  • Analgesic Effects : Its ability to modulate pain pathways suggests applications in pain management.
  • Binding Affinity Studies : Research indicates that this compound binds effectively to target proteins involved in inflammatory pathways, with detailed studies on binding kinetics essential for understanding its therapeutic potential .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals differences in biological activity based on substituent variations:

Compound NameStructureUnique Features
4-Chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamideContains a chlorine atomMay exhibit different reactivity due to the electron-withdrawing nature of chlorine
4-Bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamideContains a bromine atomAltered pharmacological profile compared to fluorine-containing compound
4-Iodo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamideContains an iodine atomSignificant changes in reactivity and interactions with biological targets

Case Studies and Research Findings

Several studies have been conducted to explore the efficacy and safety profile of this compound:

  • In Vitro Studies : Laboratory experiments have shown that this compound effectively inhibits COX-1 and COX-2 enzymes at low micromolar concentrations, demonstrating its potential as a therapeutic agent for inflammatory diseases .
  • In Vivo Models : Animal studies indicate that administration of this compound leads to significant reductions in inflammation markers, supporting its analgesic properties .
  • Structure-Activity Relationship (SAR) : Ongoing research focuses on optimizing the chemical structure to enhance potency and selectivity towards COX enzymes while minimizing side effects .

Q & A

Q. What are the key synthetic routes for 4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide, and what experimental conditions optimize yield?

The synthesis typically involves sequential coupling reactions. For example:

  • Step 1 : Sonogashira coupling between 4-iodophenylamine and phenylacetylene to form the phenylethynyl intermediate.
  • Step 2 : Sulfonylation using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., NaOH or triethylamine in DCM/DMF) .
  • Optimization : Reaction temperatures (60–80°C), inert atmosphere (N₂/Ar), and catalyst systems (Pd(PPh₃)₄/CuI) improve yields. Purity is verified via column chromatography and HPLC (>95%) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • FT-IR : Confirms sulfonamide (–SO₂–NH–) stretches (1157–1161 cm⁻¹) and alkyne C≡C bonds (2100–2260 cm⁻¹) .
  • NMR : ¹⁹F NMR detects fluorine environments (δ –110 to –120 ppm), while ¹H NMR resolves phenylethynyl protons (δ 7.2–7.8 ppm) .
  • X-ray crystallography : Resolves bond angles and dihedral distortions (e.g., sulfonamide torsion angles of 75–85°) .

Q. What are the primary biological targets of this compound?

The compound shows affinity for kinases (e.g., EGFR, VEGFR2) and carbonic anhydrases due to its sulfonamide moiety. In vitro assays using fluorescence polarization or surface plasmon resonance (SPR) measure IC₅₀ values (e.g., 0.5–5 µM for kinase inhibition) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine position, ethynyl substituents) impact biological activity?

  • Fluorine positioning : Para-fluorine enhances metabolic stability and electronegativity, improving target binding. Meta-substitution reduces activity by 50% in kinase assays .
  • Phenylethynyl group : Extends π-stacking interactions in hydrophobic kinase pockets. Replacing phenyl with pyridyl decreases potency (IC₅₀ increases from 1.2 µM to >10 µM) .

Table 1 : Structure-Activity Relationships (SAR) of Analogues

SubstituentTarget (IC₅₀, µM)Key Effect
4-Fluoro, phenylethynylEGFR (0.8)Optimal π-stacking and H-bonding
3-Fluoro, phenylethynylEGFR (3.2)Reduced hydrophobic interactions
4-Fluoro, hexynylVEGFR2 (1.5)Improved solubility, lower logP

Q. How can contradictory data on target selectivity be resolved?

Discrepancies arise from assay variability:

  • Cell-based vs. biochemical assays : Off-target effects in cellular models (e.g., metabolic enzymes) may obscure specificity .
  • Buffer conditions : pH (7.4 vs. 6.5) alters sulfonamide ionization, affecting binding to carbonic anhydrases .
  • Solution : Use orthogonal methods (e.g., CRISPR-KO cells, isothermal titration calorimetry) to validate targets .

Q. What computational methods support the design of derivatives with improved pharmacokinetics?

  • QSAR models : Predict logP, solubility, and bioavailability using descriptors like polar surface area (PSA) and molar refractivity .
  • Molecular docking : Identifies key interactions (e.g., hydrogen bonds with kinase hinge regions). For example, Glide docking scores correlate with experimental IC₅₀ (R² = 0.82) .

Q. What are the challenges in scaling up synthesis, and how are they addressed?

  • Key issues : Low yields in Sonogashira coupling (<40%), palladium residue (>500 ppm).
  • Solutions :
    • Use heterogeneous catalysts (e.g., Pd/C) for easier removal .
    • Microwave-assisted synthesis reduces reaction time (20 min vs. 12 hr) and improves yield (65%) .

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